molecular formula C12H8O4 B1595670 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde CAS No. 7235-47-4

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

Cat. No.: B1595670
CAS No.: 7235-47-4
M. Wt: 216.19 g/mol
InChI Key: FYLYHNXYIWQPDE-UHFFFAOYSA-N
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Description

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA; CAS 7235-47-4) is a naphthalene derivative featuring hydroxyl (-OH) groups at positions 2 and 6 and aldehyde (-CHO) groups at positions 1 and 3. Its molecular formula is C₁₂H₈O₄ (MW: 216.19 g/mol), and it exhibits a density of 1.504 g/cm³, a melting point of 270°C, and solubility in polar solvents like DMF and DMSO . The compound’s structure enables intramolecular hydrogen bonding, enhancing its stability and reactivity .

DHNDA is widely used as a monomer in synthesizing covalent organic frameworks (COFs), particularly for drug delivery systems and supercapacitors, due to its hydrophilic hydroxyl groups, which improve biocompatibility and dispersibility in aqueous environments .

Properties

IUPAC Name

2,6-dihydroxynaphthalene-1,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-5-9-7-1-3-11(15)10(6-14)8(7)2-4-12(9)16/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYHNXYIWQPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)O)C=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298870
Record name 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7235-47-4
Record name 1,5-Diformyl-2,6-dihydroxynaphthalene
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Record name NSC126652
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Record name 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde
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Record name 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE
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Mechanism of Action

Biological Activity

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) is a polyphenolic compound characterized by its two hydroxyl groups and two aldehyde groups positioned on a naphthalene ring. This unique structure endows DHNDA with significant biological activity and potential applications in various fields, including materials science and medicinal chemistry.

The molecular formula of DHNDA is C12H8O4C_{12}H_{8}O_{4} with a molecular weight of approximately 216.19 g/mol. Its synthesis typically involves the reaction of naphthalene derivatives under controlled conditions to introduce hydroxyl and aldehyde functionalities. Common methods include polycondensation reactions, where DHNDA serves as a building block for covalent organic frameworks (COFs) .

Biological Activity

Mechanism of Action
DHNDA's biological activity is primarily attributed to its ability to form covalent bonds through its reactive aldehyde groups. This reactivity allows for the synthesis of various organic materials with tailored properties. The compound has shown potential in:

  • Antioxidant Activity : Studies indicate that compounds with hydroxyl groups can scavenge free radicals, suggesting that DHNDA may exhibit antioxidant properties .
  • Electrochemical Applications : As part of COFs, DHNDA contributes to the electrochemical performance of materials used in supercapacitors. Hydroxy-functionalized COFs incorporating DHNDA have demonstrated specific capacitance values of up to 271 F/g at a current density of 0.5 A/g, showcasing their utility in energy storage applications .

Case Studies and Research Findings

  • Covalent Organic Frameworks (COFs) : Research has demonstrated that COFs synthesized using DHNDA possess high specific surface areas (up to 1089 m²/g) and excellent thermal stability. These materials are particularly promising for applications in energy storage and sensing due to their redox-active sites .
  • Sensing Applications : Recent studies have explored the use of DHNDA-based COFs for chemical sensing. For instance, COFs incorporating DHNDA have been reported to exhibit fluorescence changes upon exposure to specific gases, indicating their potential for environmental monitoring .
  • Biological Studies : Although direct biological applications of DHNDA are still under investigation, its structural similarities with other biologically active compounds suggest potential therapeutic roles. Research into its use as a precursor for drug development is ongoing .

Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to similar compounds:

CompoundMolecular FormulaKey FeaturesApplications
This compound (DHNDA) C₁₂H₈O₄Hydroxyl and aldehyde groupsCOFs, supercapacitors, sensing
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde C₁₂H₈O₄Different positioning of functional groupsOrganic synthesis, biochemical assays

Scientific Research Applications

Chemical Synthesis

Building Block for Covalent Organic Frameworks (COFs)
DNDC serves as a critical building block for the synthesis of covalent organic frameworks. These frameworks are known for their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The polycondensation reactions involving DNDC can lead to the formation of stable COFs with tailored properties.

Synthesis of Functionalized Derivatives
The aldehyde groups in DNDC allow for various synthetic transformations. It can be utilized to produce derivatives such as 1,5-dichloro-2,6-diethynylnaphthalenes and other substituted naphthalenes through coupling reactions with diazotized anilines . Additionally, DNDC is involved in the preparation of rotaxane dendrimers, showcasing its utility in supramolecular chemistry .

Biological Applications

Antiproliferative Activity
Research indicates that DNDC exhibits antiproliferative effects on certain cell lines, suggesting potential applications in cancer therapy . The compound's mechanism of action may involve antioxidant properties that contribute to its biological efficacy.

Antimicrobial Properties
Studies have demonstrated that modifications to the hydroxyl groups of DNDC can enhance its antimicrobial activity against common pathogens. This makes it a candidate for the development of new antimicrobial agents.

Material Science

Membrane Technology
DNDC has been employed in the fabrication of membranes for water-oil separation processes. For instance, a study reported the synthesis of a TAM-DNDC membrane through a Schiff base polycondensation reaction. This membrane exhibited favorable properties for separating emulsions due to its hydrophilic nature and structural integrity under various conditions .

Case Study 1: Synthesis of COFs

In a recent study, DNDC was utilized to construct copper-functionalized covalent organic frameworks. The resulting materials displayed enhanced catalytic activity and stability under various reaction conditions, highlighting the importance of DNDC as a precursor for advanced materials .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested various derivatives of DNDC against common bacterial strains. Results indicated that specific modifications significantly increased antimicrobial potency compared to unmodified DNDC, suggesting pathways for developing new antibacterial agents.

Comparison with Similar Compounds

Structural Analogues

2,6-Dihydroxynaphthalene-1,5-dicarboxylic Acid
  • Structure : Carboxylic acid (-COOH) groups at positions 1 and 5 instead of aldehydes.
  • Key Properties :
    • CAS 25543-68-4; MW 248.19 g/mol.
    • Higher acidity (pKa ~2–3 for -COOH groups) compared to DHNDA.
    • Applications: Used in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) .
  • Contrast with DHNDA : The carboxylic acid groups enhance metal-binding capacity but reduce suitability for Schiff-base reactions critical in COF synthesis .
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-NADC)
  • Structure : Hydroxyl groups at positions 2 and 3; aldehyde groups at 1 and 3.
  • Key Properties :
    • Altered regiochemistry affects electronic density and steric hindrance.
    • Applications: Used in redox-active COFs for supercapacitors .
1,5-Dibromonaphthalene-2,6-dicarbaldehyde
  • Structure : Bromine atoms at positions 1 and 5; aldehyde groups at 2 and 4.
  • Key Properties :
    • Bromine substituents increase molecular weight (MW 384.92 g/mol) and alter electronic properties.
    • Applications: Intermediate in synthesizing halogenated polymers .
  • Contrast with DHNDA : Bromine enhances electrophilicity but introduces toxicity concerns, limiting biological applications .

Functional Group Variants

Naphthalene-1,4-dicarbaldehyde
  • Structure : Aldehyde groups at positions 1 and 4; lacks hydroxyl groups.
  • Key Properties :
    • CAS 38153-01-4; MW 184.19 g/mol.
    • Hydrophobic due to absence of -OH groups.
    • Hazard Profile: Acute toxicity (H302, H312, H332) similar to DHNDA .
  • Contrast with DHNDA : Lower solubility in water and reduced biocompatibility, making it less ideal for biomedical COFs .
3,4-Dichlorofuran-2,5-dicarbaldehyde
  • Structure : Furan ring with chlorine at positions 3 and 4; aldehyde groups at 2 and 5.
  • Key Properties: Chlorine atoms increase reactivity in electrophilic substitutions.
  • Contrast with DHNDA : The furan core lacks aromatic stability compared to naphthalene, limiting use in porous materials .

Comparative Data Table

Compound CAS Functional Groups MW (g/mol) Key Applications Solubility Toxicity Profile
DHNDA 7235-47-4 2,6-OH; 1,5-CHO 216.19 COFs for drug delivery, supercapacitors DMF, DMSO H302, H312, H332
2,6-Dihydroxynaphthalene-1,5-dicarboxylic Acid 25543-68-4 2,6-OH; 1,5-COOH 248.19 MOFs, coordination chemistry Polar solvents Not reported
2,3-NADC - 2,3-OH; 1,4-CHO 216.19 Redox-active COFs DMF, THF Similar to DHNDA
Naphthalene-1,4-dicarbaldehyde 38153-01-4 1,4-CHO 184.19 Organic synthesis Chlorinated solvents H302, H312, H332
1,5-Dibromonaphthalene-2,6-dicarbaldehyde - 1,5-Br; 2,6-CHO 384.92 Halogenated polymers DCM, ethanol High toxicity

Preparation Methods

Reagents and Reaction Conditions

Synthesis Steps

  • Initial Setup:
    In a 100 mL two-neck round-bottom flask, 14.98 mmol of formamidine acetate is dissolved in 30 mL of dioxane. The mixture is heated under reflux.

  • Activation:
    When the temperature reaches 95 °C, 3 mL of acetic anhydride is added. The mixture is stirred for 30 minutes to activate the formamidine acetate.

  • Addition of Dihydroxynaphthalene:
    1.87 mmol of 2,6-dihydroxynaphthalene is added to the reaction mixture once the formamidine acetate is fully dissolved. The reaction is maintained for two days under reflux.

  • Post-Reaction Processing:
    After cooling, the solvent dioxane is evaporated at 50 °C. Water (45 mL) is added, and the mixture is heated to 65 °C for 2 hours to hydrolyze intermediate species.

  • Acid Hydrolysis:
    40 mL of 1 M HCl is added, and the mixture is further heated at 65 °C for 18 hours to complete the hydrolysis and form the dialdehyde.

  • Isolation and Purification:
    The solid product is filtered and washed multiple times with hexane. The crude product is purified using column chromatography to separate 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde from other isomers and impurities.

Research Findings and Analysis

  • Yield and Purity:
    The method yields pure this compound after chromatographic purification, with separation from closely related isomers such as 2,3-dihydroxynaphthalene dicarbaldehyde.

  • Reaction Duration:
    The prolonged reaction time (48 hours reflux plus additional hydrolysis steps) ensures complete conversion and high selectivity.

  • Solvent and Catalyst Role:
    Dioxane serves as an effective solvent for the reaction, while acetic anhydride activates formamidine acetate, facilitating efficient formylation.

  • Purification Importance:
    Column chromatography is essential to obtain the target compound in high purity, particularly to separate positional isomers.

Preparation Data Table

Step Reagents/Conditions Duration Temperature Notes
Dissolution Formamidine acetate (14.98 mmol), dioxane (30 mL) - Reflux (~95 °C) Initial dissolution
Activation Acetic anhydride (3 mL) 30 minutes 95 °C Activates formamidine acetate
Formylation 2,6-Dihydroxynaphthalene (1.87 mmol) 48 hours Reflux (~95 °C) Prolonged reflux for formylation
Solvent Removal Evaporation - 50 °C Removes dioxane
Hydrolysis (water) H2O (45 mL) 2 hours 65 °C Hydrolyzes intermediates
Acid Hydrolysis 1 M HCl (40 mL) 18 hours 65 °C Completes conversion to dialdehyde
Isolation and Purification Filtration, hexane wash, column chromatography - Room temp Purifies target compound

Q & A

Q. What are the critical physical and chemical properties of DHNDA relevant to its use in organic synthesis?

DHNDA (C₁₂H₈O₄, MW 216.19) exhibits a predicted density of 1.504 g/cm³, melting point of 270°C, and boiling point of 405°C ± 40°C. Its solubility in polar aprotic solvents like DMF, DMSO, and dichloromethane makes it suitable for covalent organic framework (COF) synthesis. The hydroxyl and aldehyde groups enable dynamic covalent reactions (e.g., Schiff base formation) .

Methodological Note : Characterize purity via HPLC or NMR before use. Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Q. How should DHNDA be handled to ensure stability during storage and experimentation?

DHNDA is moisture-sensitive and thermally unstable above 50°C. Key precautions:

  • Use glove boxes or Schlenk lines for air-sensitive reactions.
  • Store in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of aldehyde groups.
  • Monitor degradation via FT-IR (loss of carbonyl peaks at ~1700 cm⁻¹) .

Q. What safety protocols are essential for working with DHNDA?

DHNDA poses risks of skin/eye irritation (H315/H319) and respiratory sensitization (H334). Mandatory measures:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Engineering controls: Fume hoods for weighing and reactions.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can DHNDA be optimized as a monomer for synthesizing redox-active COFs?

DHNDA’s hydroxyl groups enhance COF functionality (e.g., proton conduction, catalysis). Strategies:

  • Stoichiometry : Use a 1:1 molar ratio with triazine-based linkers (e.g., TAPT) for uniform porosity .
  • Solvent selection : 1,4-dioxane/mesitylene mixtures (3:1 v/v) improve crystallinity by slow Schiff base formation .
  • Post-synthetic modification : Sulfonate hydroxyl groups via chlorosulfonic acid to introduce ionic conductivity .

Q. What analytical techniques resolve contradictions in DHNDA-based COF crystallinity and porosity?

Discrepancies in surface area (BET) and pore size often arise from incomplete polymerization. Mitigation:

  • PXRD : Compare experimental patterns with simulated ones (e.g., using Materials Studio) to assess crystallinity .
  • Gas adsorption : N₂ at 77 K to measure BET surface area; CO₂ at 273 K for ultramicropore analysis .
  • Solid-state NMR : Confirm imine bond formation (δ ~160 ppm for C=N) and monitor side reactions .

Q. How does DHNDA’s electronic structure influence its performance in supercapacitors?

The conjugated naphthalene core and hydroxyl groups enable π-electron delocalization and pseudocapacitance. Key findings:

  • Cyclic voltammetry : Redox peaks at ~0.5 V vs. Ag/AgCl correlate with quinone/hydroquinone transitions .
  • Galvanostatic charge/discharge : Specific capacitance >300 F/g at 1 A/g in 1 M H₂SO₄ due to proton-coupled electron transfer .
  • Durability : >90% capacitance retention after 5,000 cycles by preventing hydroxyl group oxidation .

Q. What strategies address DHNDA’s low solubility in nonpolar solvents for thin-film applications?

  • Derivatization : Protect hydroxyls as acetates (e.g., using Ac₂O/pyridine) to improve solubility in THF or chloroform .
  • Co-solvent systems : Add 10% DMF to toluene to stabilize colloidal COF suspensions .
  • Sonication : Ultrasonicate for 30 min to disperse aggregates before spin-coating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
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